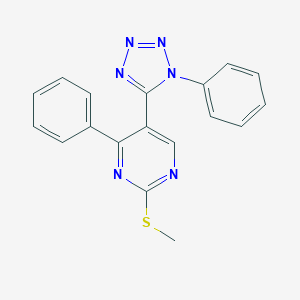
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, also known as MPTP, is a chemical compound that is widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, MPTP is also used as a tool in the study of Parkinson's disease and other neurological disorders.
Wirkmechanismus
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is a prodrug that is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is taken up by dopaminergic neurons in the brain via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and the depletion of ATP. This results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide also induces oxidative stress and inflammation in the brain, which contribute to the degeneration of dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it an ideal tool to study Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced animal models of Parkinson's disease closely mimic the human disease's pathophysiology and symptoms, making them valuable for studying the disease's mechanisms and developing new treatments. However, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is also a potent toxin that can be dangerous to handle, and its use in animal experiments requires strict safety precautions.
Zukünftige Richtungen
There are many future directions for research on methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide and its use in the study of Parkinson's disease and other neurological disorders. One direction is to develop new animal models of Parkinson's disease that more closely mimic the human disease's pathophysiology and symptoms. Another direction is to develop new treatments for Parkinson's disease that target the mechanisms of methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced neurotoxicity. Finally, researchers could investigate the use of methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, or methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide, is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is also a valuable tool in the study of Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide-induced animal models of Parkinson's disease closely mimic the human disease's pathophysiology and symptoms, making them valuable for studying the disease's mechanisms and developing new treatments. Future research on methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide and its use in the study of neurological disorders could lead to new treatments and a better understanding of these diseases' pathophysiology.
Synthesemethoden
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is synthesized by the reaction of 2-mercaptopyrimidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of methyl iodide. The reaction yields methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide as a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is widely used in scientific research as a tool to study Parkinson's disease and other neurological disorders. methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animals. Therefore, methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide is used to create animal models of Parkinson's disease, which are used to study the disease's pathophysiology, develop new treatments, and test the efficacy of drugs.
Eigenschaften
Produktname |
methyl 4-phenyl-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl sulfide |
|---|---|
Molekularformel |
C18H14N6S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-4-phenyl-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C18H14N6S/c1-25-18-19-12-15(16(20-18)13-8-4-2-5-9-13)17-21-22-23-24(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
MYKJRHNFVAHXOX-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)


![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)




![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)